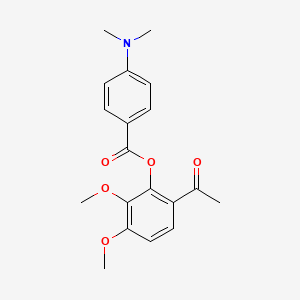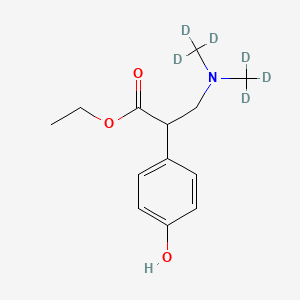
Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 is a labeled analogue of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine, which is an impurity of Venlafaxine. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and other biochemical processes .
Méthodes De Préparation
The synthesis of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 involves several steps, including the introduction of deuterium atoms to achieve the labeled analogue. The synthetic route typically starts with the precursor compound, followed by a series of reactions to introduce the ethoxycarbonyl and desmethyl groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may include large-scale synthesis using optimized reaction conditions to produce the compound in bulk .
Analyse Des Réactions Chimiques
Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Applications De Recherche Scientifique
Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 has several scientific research applications:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Utilized in metabolic research to study pathways in vivo.
Medicine: Employed in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Used as environmental pollutant standards for the detection of air, water, soil, sediment, and food.
Mécanisme D'action
The mechanism of action of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 involves its interaction with specific molecular targets and pathways. The compound’s stable isotope labeling allows researchers to trace its metabolic pathways and understand its effects at the molecular level. This detailed analysis helps in identifying the compound’s role in various biochemical processes .
Comparaison Avec Des Composés Similaires
Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Similar compounds include:
Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine: The unlabeled analogue.
Venlafaxine: The parent compound from which the impurity is derived.
Other labeled analogues: Compounds with different isotopic labels used for similar research purposes.
Propriétés
IUPAC Name |
ethyl 3-[bis(trideuteriomethyl)amino]-2-(4-hydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-4-17-13(16)12(9-14(2)3)10-5-7-11(15)8-6-10/h5-8,12,15H,4,9H2,1-3H3/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETBJSBSTMXHOV-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN(C)C)C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)O)C(=O)OCC)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4H-pyrimido[5,4-e][1,2,4]triazepine](/img/structure/B584920.png)

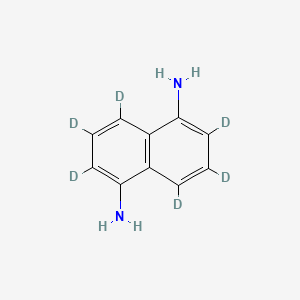
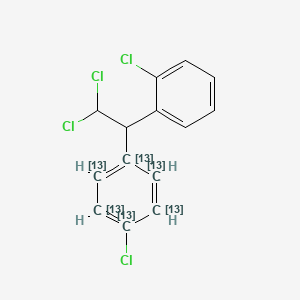
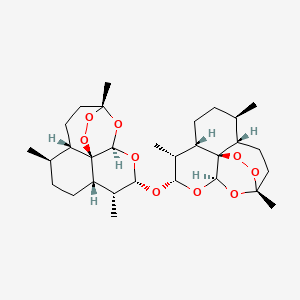
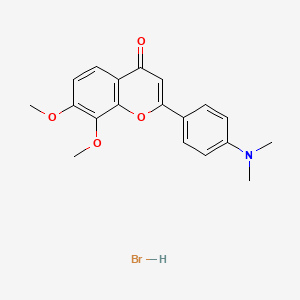
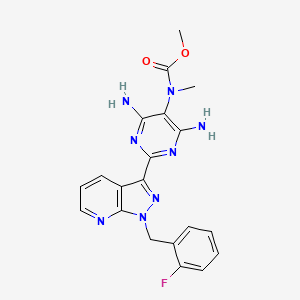

![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione](/img/structure/B584932.png)
